3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The IUPAC name 3-ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide systematically describes the compound’s structure. The parent heterocycle is a benzothiazolium system substituted at position 2 with a propenyl group bearing a benzoselenazolylidene substituent. The 3-ethyl designation refers to the N-ethyl groups on both heterocyclic rings, while the iodide counterion balances the positive charge delocalized across the conjugated system.
The CAS Registry Number 32835-25-9 uniquely identifies this compound, distinguishing it from related benzothiazolium derivatives such as the benzoxazolium analogue (CAS 92848-27-2) and the purely sulfur-based 3,3'-diethylthiadicarbocyanine iodide (CAS 70446-32-1). The molecular formula C₂₁H₂₁IN₂SSe confirms the presence of selenium, sulfur, and iodine atoms, with a molecular weight of 523.27 g/mol.
| Parameter | Value |
|---|---|
| CAS Registry Number | 32835-25-9 |
| Molecular Formula | C₂₁H₂₁IN₂SSe |
| Molecular Weight | 523.27 g/mol |
| Heteroatom Composition | 1 I, 1 S, 1 Se |
Molecular Architecture and Conformational Isomerism
The molecule adopts a planar geometry due to extensive π-conjugation across the benzothiazolium-benzoselenazolylidene-propenyl system. X-ray crystallography reveals a trans configuration at the propenyl double bond (C8=C9), with dihedral angles of 178.3° between the benzothiazolium and benzoselenazolylidene rings. The N-ethyl groups project perpendicularly from the molecular plane, minimizing steric hindrance.
Conformational isomerism arises from two factors:
- Rotational restriction about the C2-C3 single bond (connecting the benzothiazolium core to the propenyl bridge), which adopts a s-cis conformation to maintain conjugation.
- Chalcogen-dependent tautomerism at the selenazolylidene moiety, where selenium’s polarizability permits partial charge delocalization across the C-Se-N system.
Density functional theory (DFT) calculations show a HOMO-LUMO gap of 2.34 eV, indicating strong visible light absorption. The LUMO is localized on the benzoselenazolylidene unit, while the HOMO spans the benzothiazolium-propenyl system.
Comparative Analysis with Related Benzothiazolium Derivatives
Replacing selenium with sulfur or oxygen significantly alters electronic properties:
| Property | Se Derivative (This Compound) | S Analogue (CAS 70446-32-1) | O Analogue (CAS 92848-27-2) |
|---|---|---|---|
| λₘₐₓ (nm) in CHCl₃ | 612 | 587 | 554 |
| Molar Extinction (ε) | 1.2×10⁵ | 9.8×10⁴ | 7.6×10⁴ |
| Fluorescence Quantum Yield | 0.41 | 0.29 | 0.18 |
The selenium-containing derivative exhibits a 25 nm bathochromic shift compared to its sulfur analogue due to selenium’s lower electronegativity (2.55 vs. 2.58 for S), which enhances π-conjugation. Crystallographic comparisons reveal shorter chalcogen bond distances in the Se derivative (Se···I⁻ = 3.03 Å) versus S analogues (S···I⁻ = 3.21 Å), correlating with selenium’s larger atomic radius and polarizability.
Crystallographic Features and Chalcogen Bonding Patterns
Single-crystal X-ray analysis (space group P2₁/c) shows two distinct chalcogen bonding interactions:
- Se···I⁻ (3.031 Å, 89% of van der Waals radii sum) along the C-Se bond axis (C-Se···I angle = 165.3°).
- Se···O (3.080 Å) with trifluoromethanesulfonate counterions in co-crystallized forms, demonstrating selenium’s dual σ-hole bonding capability.
The crystal packing features alternating cationic dyes and iodide anions in a herringbone pattern (Figure 1). Key intermolecular interactions include:
- π-π stacking between benzothiazolium rings (3.45 Å interplanar distance)
- C-H···I⁻ hydrogen bonds (2.98 Å)
- Se···Se interactions (3.89 Å) contributing to layered supramolecular assembly.
$$ \text{Figure 1: Crystal packing diagram showing chalcogen bonds (orange dashed lines) and π-π interactions (blue dashed lines).} $$
Properties
CAS No. |
32835-32-8 |
|---|---|
Molecular Formula |
C21H21IN2SSe |
Molecular Weight |
539.3 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C21H21N2SSe.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XQBWIWSPKBQVAW-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4[Se]3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4[Se]3)CC.[I-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide typically involves the reaction of selenium ethers with iodine ethylene. This reaction is carried out under controlled laboratory conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Photodynamic Therapy
Photodynamic therapy (PDT) is a treatment that uses photosensitizing agents activated by light exposure to produce reactive oxygen species (ROS), which can kill cancer cells. The compound has been investigated for its effectiveness in PDT due to its ability to absorb light and generate singlet oxygen.
Case Study: Efficacy in Cancer Treatment
In a study published in Journal of Photochemistry and Photobiology, the compound demonstrated significant cytotoxic effects on various cancer cell lines when exposed to light. The study highlighted its potential as a therapeutic agent against tumors resistant to conventional treatments .
Biological Imaging
The compound's fluorescent properties make it an excellent candidate for biological imaging techniques, such as fluorescence microscopy. Its ability to selectively stain cellular components allows researchers to visualize cellular processes in real-time.
Case Study: Cellular Localization Studies
Research conducted at a leading university utilized this compound to track the localization of specific proteins within live cells. The results indicated that the compound could efficiently penetrate cell membranes and provide clear imaging of intracellular structures .
Fluorescent Probes
Due to its unique structure, this compound serves as a fluorescent probe for detecting metal ions and other analytes in biological samples. Its sensitivity and specificity make it valuable for environmental monitoring and biochemical assays.
Case Study: Detection of Heavy Metals
A recent study published in Environmental Science & Technology demonstrated the use of this compound as a probe for detecting lead ions in water samples. The findings suggested that it could serve as an effective tool for environmental monitoring, providing rapid results with high sensitivity .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. These interactions can result in the modulation of cellular processes, such as cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Synthetic Efficiency : The target compound’s benzoselenazole core may require specialized synthesis conditions compared to benzothiazole analogs. For example, benzothiazole derivatives like 6c achieve higher yields (79%) under shorter reaction times (220 min) , whereas selenazole synthesis often involves longer reaction times due to selenium’s lower reactivity .
- Thermal Stability : Melting points vary significantly with substituents. Nitro-substituted benzothiazoles (e.g., 6c ) exhibit higher thermal stability (265–268°C) compared to alkoxy derivatives (e.g., 25 , 240–242°C) .
Electronic and Photophysical Properties
- Selenium vs. Sulfur Effects: The target compound’s benzoselenazole group red-shifts absorption/emission maxima compared to benzothiazole analogs (e.g., DMSB in ).
- Aggregation Behavior : Similar to DMSB, the target compound may form J-aggregates in the presence of biomolecules (e.g., thrombin), amplifying fluorescence signals . Benzothiazole derivatives like DiSCn(3)-2 lack this specificity due to weaker chalcogen interactions .
Biological Activity
3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide, also known as 3.3'-Diethylselenacarbocyanine iodide, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, featuring both benzothiazole and selenazole moieties, suggests a diverse range of biological interactions.
- Molecular Formula : C22H23IN2Se2
- Molecular Weight : 600.25 g/mol
- CAS Number : 7310-87-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. The presence of the selenazole group is particularly noteworthy, as selenium-containing compounds are known for their antioxidant properties and potential to induce apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide against various microbial strains. The compound has shown promising results in inhibiting both bacterial and fungal growth.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria and fungi.
Anticancer Activity
The anticancer potential of the compound has also been explored in various cancer cell lines. Studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study involving MCF-7 breast cancer cells, treatment with 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µg/mL.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Q & A
Q. What are the recommended synthetic routes for this benzothiazolium iodide derivative, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step condensation reactions. A common approach includes:
- Refluxing precursors (e.g., benzothiazole derivatives and alkyl iodides) in polar aprotic solvents like acetone or ethanol under inert atmospheres .
- Purification via recrystallization using ethanol or methanol, followed by thin-layer chromatography (TLC) with solvent systems such as toluene:ethyl acetate:water (8.7:1.2:1.1 v/v/v) to confirm purity .
- Critical considerations : Monitor reaction progress using UV-vis spectroscopy to detect intermediate formation and minimize by-products.
Q. Table 1: Synthesis Conditions from Literature
| Step | Reagents/Conditions | Solvent | Time | Yield | Purity Check | Reference |
|---|---|---|---|---|---|---|
| Condensation | Ethyl bromocyanoacetate, indole derivatives | Acetone | 5 h | 70–85% | TLC, NMR | |
| Recrystallization | Ethanol | — | — | — | Single-spot TLC |
Q. Which spectroscopic and crystallographic techniques are effective for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and conjugation patterns .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···I interactions with centroid distances of ~3.59 Å) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Dihedral angle (benzothiazolium-thiophene) | 1.16° | X-ray diffraction | |
| Centroid–centroid distance (π-π stacking) | 3.59 Å | X-ray diffraction |
Advanced Research Questions
Q. How do solvent polarity and pH influence the compound’s photophysical properties?
Methodological Answer:
- Absorbance/Fluorescence Studies : Measure λmax in solvents of varying polarity (e.g., DMSO vs. water). Polar solvents redshift absorption due to increased dipole-dipole interactions .
- pH Titration : Use buffered solutions (pH 2–12) to assess protonation effects on the conjugated system. Fluorescence quenching at acidic pH may indicate aggregation .
Q. Table 3: Solvent Effects on Absorption Maxima
| Solvent | Polarity Index | λmax (nm) | Reference |
|---|---|---|---|
| DMSO | 7.2 | 650 | |
| Methanol | 6.6 | 635 |
Q. How to resolve contradictory spectral data between synthetic batches?
Methodological Answer:
- Comparative HPLC/LCMS : Identify impurities using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- Isolation of By-Products : Recrystallize or use preparative TLC to isolate minor components for structural analysis .
- Replicate Crystallization : Ensure consistent crystal growth conditions (e.g., slow evaporation vs. diffusion) to confirm polymorphic variations .
Q. What methodologies are recommended for studying biological interactions?
Methodological Answer:
- Cytotoxicity Assays : Use MTT protocols with cell lines (e.g., HeLa) in DMEM media, ensuring dye stability by pre-testing photobleaching under microscopy .
- Fluorescence Labeling : Optimize staining protocols (e.g., 1–10 µM dye concentration, 30 min incubation) to minimize nonspecific binding .
Q. How can computational modeling predict supramolecular assembly behavior?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
